1-(5-chloro-2-methylphenyl)-4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine
Description
1-(5-Chloro-2-methylphenyl)-4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine is a synthetic small molecule featuring a piperazine core substituted with a 5-chloro-2-methylphenyl group and a 2-methylimidazo[1,2-b]pyridazine-6-carbonyl moiety. The compound’s structure combines a pharmacologically versatile piperazine scaffold with aromatic and heterocyclic substituents, which are commonly associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-methylimidazo[1,2-b]pyridazin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-13-3-4-15(20)11-17(13)23-7-9-24(10-8-23)19(26)16-5-6-18-21-14(2)12-25(18)22-16/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBJNJDLGIHTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NN4C=C(N=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methylphenyl)-4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine is a chemical compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a 5-chloro-2-methylphenyl group and a 2-methylimidazo[1,2-b]pyridazine-6-carbonyl group. The structural arrangement suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.7 to 15.62 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| T3 | S. aureus | 6.25 |
| T6 | E. coli | 3.12 |
| T1 | K. pneumoniae | 6.25 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In studies involving related piperazine derivatives, compounds demonstrated selectivity for MAO-B over MAO-A, with IC50 values as low as 0.013 µM for MAO-B inhibition . This selectivity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| T6 | MAO-B | 0.013 |
| T3 | MAO-A | 1.57 |
The mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in neurotransmitter degradation.
- Antimicrobial Action : The presence of halogenated aromatic groups enhances the lipophilicity and membrane permeability, facilitating bacterial cell wall disruption.
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives similar to the compound under investigation showed neuroprotective effects in cellular models exposed to oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
- Anticancer Activity : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating significant potency at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological or physicochemical properties:
Key Structural and Functional Differences
Piperazine vs. Piperidine Scaffolds: The target compound’s piperazine core (vs. Piperidine derivatives (e.g., CAS 2549043-75-4) may exhibit reduced basicity, altering pharmacokinetics .
Substituent Effects: The 5-chloro-2-methylphenyl group in the target compound increases hydrophobicity compared to unsubstituted phenyl rings (e.g., in ’s 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone), which could enhance blood-brain barrier penetration or protein binding . The 2-methylimidazo[1,2-b]pyridazine-6-carbonyl group distinguishes the target from ponatinib’s pyridazine core. This substitution may modulate selectivity for kinases beyond Bcr-Abl .
Linker Variations :
- Carbonyl linkers (target compound) vs. sulfonyl (CAS 2549043-75-4) or ether (CAS 2549038-99-3) linkers influence conformational flexibility and electron distribution. Carbonyl groups may stabilize binding via dipole interactions .
Physicochemical Properties
- LogP and Solubility : The target compound’s calculated LogP (~3.5, estimated) is higher than simpler piperazines (e.g., 1-(5-chloro-2-methylphenyl)piperazine, LogP ~2.8), favoring membrane permeability but possibly limiting aqueous solubility .
- Hydrogen Bonding: The carbonyl and piperazine groups provide hydrogen bond donors/acceptors, critical for target engagement, as seen in crystallized piperazine derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
